molecular formula C17H13N3OS B7744428 5-amino-4-(1,3-benzothiazol-2-yl)-1-phenyl-2H-pyrrol-3-one

5-amino-4-(1,3-benzothiazol-2-yl)-1-phenyl-2H-pyrrol-3-one

Cat. No.: B7744428
M. Wt: 307.4 g/mol
InChI Key: VNPXKXSKKUVBEM-UHFFFAOYSA-N
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Description

5-amino-4-(1,3-benzothiazol-2-yl)-1-phenyl-2H-pyrrol-3-one is a heterocyclic compound that features a benzothiazole moiety fused with a pyrrolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(1,3-benzothiazol-2-yl)-1-phenyl-2H-pyrrol-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzothiazole with an α,β-unsaturated carbonyl compound under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

5-amino-4-(1,3-benzothiazol-2-yl)-1-phenyl-2H-pyrrol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

5-amino-4-(1,3-benzothiazol-2-yl)-1-phenyl-2H-pyrrol-3-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-4-(1,3-benzothiazol-2-yl)-1-phenyl-2H-pyrrol-3-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and π-π interactions. These interactions can modulate biological pathways, leading to the observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-4-(1,3-benzothiazol-2-yl)-1-propyl-1,2-dihydro-3H-pyrrol-3-one
  • 5-amino-4-(1,3-benzothiazol-2-yl)-1-cyclohexyl-2H-pyrrol-3-one

Uniqueness

Compared to similar compounds, 5-amino-4-(1,3-benzothiazol-2-yl)-1-phenyl-2H-pyrrol-3-one is unique due to the presence of the phenyl group, which can enhance its interaction with biological targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

5-amino-4-(1,3-benzothiazol-2-yl)-1-phenyl-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS/c18-16-15(17-19-12-8-4-5-9-14(12)22-17)13(21)10-20(16)11-6-2-1-3-7-11/h1-9H,10,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPXKXSKKUVBEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(=C(N1C2=CC=CC=C2)N)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)C(=C(N1C2=CC=CC=C2)N)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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